(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2193059-36-6
VCID: VC6341098
InChI: InChI=1S/C5H6BrFN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3
SMILES: CN1C=C(C(=N1)CS(=O)(=O)F)Br
Molecular Formula: C5H6BrFN2O2S
Molecular Weight: 257.08

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride

CAS No.: 2193059-36-6

Cat. No.: VC6341098

Molecular Formula: C5H6BrFN2O2S

Molecular Weight: 257.08

* For research use only. Not for human or veterinary use.

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride - 2193059-36-6

Specification

CAS No. 2193059-36-6
Molecular Formula C5H6BrFN2O2S
Molecular Weight 257.08
IUPAC Name (4-bromo-1-methylpyrazol-3-yl)methanesulfonyl fluoride
Standard InChI InChI=1S/C5H6BrFN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3
Standard InChI Key JSHPFUMWCJNGBR-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)CS(=O)(=O)F)Br

Introduction

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a chemical compound characterized by its unique pyrazole structure, which includes a bromine atom and a methanesulfonyl fluoride functional group. This compound is notable for its potential applications in organic synthesis and its reactivity, which makes it useful for synthesizing bioactive compounds.

Synthesis and Applications

The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride can be achieved through various methodologies, often involving the combination of pyrazole rings with sulfonyl fluoride groups. This compound is particularly useful due to its ability to participate in nucleophilic substitution reactions, forming sulfonamides, which distinguishes it from similar compounds lacking halogen substitution or sulfonamide functionality.

Biological Activity and Research Findings

While specific biological activity data for (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is limited, compounds with similar pyrazole structures have shown promise in various therapeutic areas. For instance, pyrazole derivatives have been explored as inhibitors of enzymes like p38 MAP kinase . Additionally, pyrazole-containing compounds have been studied for their potential in treating tuberculosis, where they act as MmpL3 inhibitors .

Comparison with Similar Compounds

Compound NameStructureUnique Features
4-Bromo-3-methylpyrazolePyrazole ring without sulfonamide functionalityUsed in agrochemicals
MethanesulfonamideSimple amide without halogen substitutionLacks halogen and pyrazole ring
5-Bromo-2-pyrazinecarboxamideDifferent heterocyclic structureUsed in pharmaceuticals

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